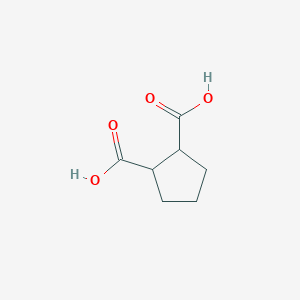

1,2-Cyclopentanedicarboxylic acid

描述

1,2-Cyclopentanedicarboxylic acid is an organic compound with the molecular formula C7H10O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH) attached to a cyclopentane ring.

作用机制

Target of Action

Cyclopentane-1,2-dicarboxylic acid, also known as 1,2-Cyclopentanedicarboxylic acid, is a bioactive chemical It’s worth noting that similar compounds have been shown to inhibit various enzymes .

Mode of Action

It’s known that the compound has antioxidant properties . Antioxidants work by neutralizing harmful free radicals in the body, thereby preventing cellular damage.

Biochemical Pathways

It’s known that the compound plays a role in the oxidation reaction of organic compounds . In this process, the compound acts as an antioxidant, terminating the oxidation chain and reducing the rate of oxygen absorption .

Pharmacokinetics

The compound’s molecular weight of 15815 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

Its antioxidant properties suggest that it may help protect cells from damage caused by harmful free radicals .

准备方法

Synthetic Routes and Reaction Conditions

1,2-Cyclopentanedicarboxylic acid can be synthesized through several methods:

Carboxylation of Cyclopentene: This method involves the carboxylation of cyclopentene under high pressure and temperature using carbon dioxide as the carboxylating agent and a suitable catalyst.

Oxidation of Cyclopentanol: Another approach is the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate.

Synthesis from Pimeloyl Chloride: This method involves a multi-step reaction starting with pimeloyl chloride.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, optimized for efficiency and cost-effectiveness.

化学反应分析

1,2-Cyclopentanedicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.

Substitution: The carboxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common reagents and conditions used in these reactions include strong oxidizing agents like chromic acid, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₇H₁₀O₄

- Structure : CPDA exists in two isomeric forms: cis and trans. The trans isomer is particularly noted for its biological activity.

Pharmaceutical Applications

Pharmaceutical Intermediates : CPDA serves as a precursor in the synthesis of various pharmaceutical compounds. Notably, it has been explored for its role in producing hypoglycemic agents and other bioactive molecules.

- Case Study : Research indicates that CPDA can be utilized in the synthesis of hepatitis C virus protease inhibitors such as telaprevir. Its derivatives have shown promising results in inhibiting viral replication and providing therapeutic benefits against hepatitis C .

Enzyme Inhibition Studies

CPDA exhibits significant enzyme inhibition properties, particularly affecting metabolic pathways.

- Mechanism of Action : The compound can mimic transition states of enzyme substrates, effectively blocking enzymatic activity. This property has implications for drug design.

- Research Findings : Studies have demonstrated that CPDA inhibits succinic oxidase systems, which are crucial in cellular respiration . This inhibition can alter energy metabolism in microbial systems, providing insights into potential antimicrobial strategies.

Coordination Chemistry

CPDA acts as a ligand in coordination complexes with metal ions.

- Supramolecular Structures : It has been shown to form one-dimensional hydrogen-bonded infinite chain structures with Nickel(II) complexes. This ability to coordinate with metals opens avenues for developing novel materials with unique properties .

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceuticals | Precursor for hypoglycemic drugs | Inhibits hepatitis C virus protease |

| Enzyme Inhibition | Blocks succinic oxidase systems | Alters microbial energy metabolism |

| Coordination Chemistry | Ligand for metal complexes | Forms unique supramolecular structures |

Material Science

In material science, CPDA is being investigated for its potential to enhance the mechanical properties of polymers.

- Polymer Composites : Research has explored the incorporation of CPDA into polymethyl methacrylate (PMMA) composites to improve their mechanical strength and thermal stability . This application highlights CPDA's versatility as a reinforcing agent in polymer formulations.

Electrolytic Behavior

Understanding the electrolytic dissociation of CPDA is crucial for its pharmacological applications.

- Research Insights : Studies have investigated both cis and trans isomers to comprehend their dissociation behavior in solution. This knowledge is vital for predicting the bioactivity and distribution of CPDA derivatives within biological systems .

相似化合物的比较

1,2-Cyclopentanedicarboxylic acid can be compared with other similar compounds, such as:

Cyclopentane-1,3-dicarboxylic acid: This compound has carboxyl groups at the 1 and 3 positions of the cyclopentane ring, leading to different chemical properties and reactivity.

Cyclopentane-1,2-dicarboxylic acid (trans): The trans isomer of this compound has a different spatial arrangement of the carboxyl groups, affecting its chemical behavior.

The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for various applications in research and industry.

生物活性

1,2-Cyclopentanedicarboxylic acid (CPDA) is a dicarboxylic acid with significant biological activity, particularly in the fields of medicinal chemistry and microbiology. This article explores the compound's synthesis, biological effects, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound has the molecular formula . It can be synthesized through various methods, including solvothermal reactions. A notable synthesis involves the reaction of diethyl malonate with 1,3-dibromopropane, leading to an overall yield of approximately 57.1% for the trans isomer of this compound .

Antibacterial Activity

Recent studies have demonstrated that CPDA exhibits significant antibacterial properties. For instance, a study synthesized a zinc complex using CPDA as a ligand, which showed high antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism behind this activity is believed to involve the generation of reactive oxygen species (ROS), which contribute to bacterial cell damage .

Table 1: Antibacterial Activity of CPDA Complexes

| Compound | Target Bacteria | Zone of Inhibition (mm) | Mechanism of Action |

|---|---|---|---|

| Zinc-CPDA-Dipyridyl Complex | E. coli | 20 | ROS Production |

| Zinc-CPDA-Dipyridyl Complex | S. aureus | 18 | ROS Production |

Case Study 1: Antibacterial Properties

In a study published in October 2023, researchers synthesized a zinc complex with CPDA that was evaluated for its antibacterial properties. The results indicated a notable inhibition of bacterial growth, supporting the potential use of CPDA derivatives in developing new antibacterial agents .

Case Study 2: Insulin Resistance

Another investigation highlighted the role of CPDA in affecting insulin resistance in patients with type 2 diabetes. Although not directly linked to its antibacterial properties, this study suggests that CPDA may have broader implications in metabolic health .

Other Biological Activities

In addition to its antibacterial properties, CPDA has been studied for its effects on cellular permeability and its potential role in inhibiting succinic oxidase systems. Historical interest in these properties dates back to discoveries made in the early 1950s when its ability to affect cell membrane permeability was first noted .

属性

IUPAC Name |

cyclopentane-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJCSAKCMTWGAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944515 | |

| Record name | Cyclopentane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461-97-8, 21917-20-4, 50483-99-3 | |

| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclopentanedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021917204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclopentanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclopentanedicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。